molecular formula C17H21F3N6O3S B2996008 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034408-56-3

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2996008
CAS No.: 2034408-56-3
M. Wt: 446.45
InChI Key: UYSFSJUTZIVEOX-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a compound that has gained significant interest due to its unique chemical structure and potential applications across various fields, including chemistry, biology, and medicine. Its molecular configuration allows it to participate in a range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a series of steps involving nucleophilic substitution reactions. The process begins with the preparation of 4-(trifluoromethyl)benzenesulfonyl chloride, which reacts with 2-amino-4,6-dichloro-1,3,5-triazine in the presence of a base. The resulting intermediate undergoes further reactions with morpholine and dimethylamine to yield the final product.

Industrial Production Methods: : Industrial-scale production of this compound follows similar synthetic routes but incorporates optimizations for scalability, cost efficiency, and environmental considerations. This often involves continuous flow synthesis techniques and the use of eco-friendly solvents and catalysts to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: : N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is known to undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, often leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions typically involve catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the corresponding amines or alcohols.

  • Substitution: : It participates in nucleophilic substitution reactions, where groups like morpholine and dimethylamine can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate

  • Reducing agents: Palladium on carbon, lithium aluminum hydride

  • Solvents: Dichloromethane, methanol, ethanol

Major Products: : The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: : In chemistry, this compound is utilized as a reagent for various organic synthesis reactions, particularly in the formation of sulfonamide and triazine derivatives. Its reactivity and ability to undergo multiple transformations make it a versatile tool for developing new chemical entities.

Biology and Medicine: : In biological and medicinal research, the compound is explored for its potential as an enzyme inhibitor and pharmaceutical intermediate. Its structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development.

Industry: : In industrial applications, the compound is used in the synthesis of specialty chemicals, including dyes, agrochemicals, and polymers. Its robust chemical properties enable the creation of materials with enhanced performance and stability.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. Its triazine and sulfonamide moieties facilitate binding to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter biochemical pathways, leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N'-methyl-1,3,5-triazine-2,4-diamine

  • 4-(dimethylamino)-N-methylbenzenesulfonamide

  • N-methyl-4-(trifluoromethyl)benzenesulfonamide

Uniqueness: : Compared to these similar compounds, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide offers a unique combination of functional groups that enhance its reactivity and versatility in various applications. Its trifluoromethyl and morpholino groups provide distinct chemical properties that are not present in the related compounds, making it a valuable asset in scientific research and industrial processes.

This compound is a fascinating subject with a wealth of applications and reactions to explore. Each section of its study reveals new layers of complexity and potential, contributing to advancements in various scientific fields.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N6O3S/c1-25(2)15-22-14(23-16(24-15)26-7-9-29-10-8-26)11-21-30(27,28)13-5-3-12(4-6-13)17(18,19)20/h3-6,21H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSFSJUTZIVEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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